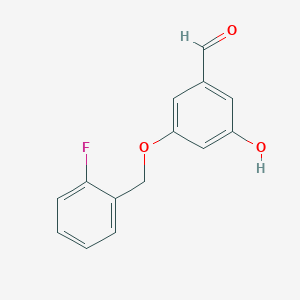
3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde
Cat. No. B1467779
Key on ui cas rn:
927911-31-7
M. Wt: 246.23 g/mol
InChI Key: QAHGUHISNCAZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124617B2
Procedure details


To a clean, dry 1L flask were added 3,5-dihydroxy benzaldehyde (10 g, 70.9 mmole, 1 eq) and anhydrous DMF (70.9 mL). The mixture was cooled to −70° C. in dry ice/acetone bath while stirring under nitrogen gas. A solution of 1 M tert-butoxide in tert-butanol (70.9 mL) was slowly added drop-wise over 30 min. to the solution while the mixture was allowed to warm to −30° C. The mixture was stirred for ten minutes, then 2-fluorobenzylbromide (13.7 g, 70.9 mmole, 1 eq) was added over 10 min at −30° C. The mixture was stirred at −10° C. for one hour prior to warming to room temperature. The mixture was quenched with 200 mL of saturated ammonium chloride solution. This is an exothermic reaction and the mixture warmed to 45° C. The mixture was filtered by suction onto a 150 mL coarse fritted buchner funnel. The filtrate was added to the material on the funnel. The solid is dried and is a tan to off-white solid (13.0 g, 74.4% yield) of a 1:1 mixture of desired mono-adduct (217a) to undesired bis-adduct (217b). Recrystallization of this material from 1-butanol yields clean product (217a) in the filtrate. Alternatively, flash chromatography can be used to obtain pure product. A white solid (5.2 g, 30% overall yield), was obtained of the desired product (217a). 1H NMR (400 MHz, CDCl3) δ ppm 10.04 (s, 1H), 9.87 (s, 1H), 7.56 (dt, 1H, J=2, 8 Hz), 7.41 (m, 1H), 7.25 (dq, 2H, J=2,8 Hz), 7.04 (dd, 1H, J=1.1, 2.4 Hz), 6.92 (dd, 1H, J=1.1, 2.4 Hz), 6.72 (t, 1H, J=2.3 Hz), 5.17 (s, 2H); Calc'd for C14H11FO3(M+H+)=247; Found 247.
[Compound]
Name
( 217a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( 217b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five


Name
Yield
74.4%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].CN(C=O)C.CC(C)([O-])C.[F:21][C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH2:24]Br>C(=O)=O.CC(C)=O.C(O)(C)(C)C>[F:21][C:22]1[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=1[CH2:24][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6] |f:4.5|
|
Inputs


Step One
[Compound]
|
Name
|
( 217a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
( 217b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
|
Name
|
|
|
Quantity
|
70.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C
|
Step Four
|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(CBr)C=CC=C1
|
Step Five
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
70.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring under nitrogen gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
To a clean, dry 1L flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 30 min.
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for ten minutes
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at −10° C. for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warming to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with 200 mL of saturated ammonium chloride solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture warmed to 45° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered by suction onto a 150 mL coarse fritted buchner funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added to the material on the funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(COC=2C=C(C=O)C=C(C2)O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13 g | |
| YIELD: PERCENTYIELD | 74.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
